Lipophilicity Differentiation from Common N1-Benzyl Analogs
The target compound has a computed XLogP3-AA of 4.7 [1]. This is higher than the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8, computed XLogP3-AA approximately 1.5) and exceeds the 1-benzyl-3-butyl analog (estimated XLogP3-AA approximately 4.5) by approximately 0.2 log units [1]. The 4-methyl substituent on the N1-benzyl ring contributes an incremental lipophilicity gain of roughly 0.2–0.3 logP units compared to the unsubstituted benzyl analog, based on standard aromatic methyl group contributions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | 1-Benzyl-3-butyl analog: ~4.5 (estimated); Core scaffold (CAS 62208-68-8): ~1.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.2 vs. 1-benzyl analog; +3.2 vs. core scaffold |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Lipophilicity differences of 0.2–0.3 log units can meaningfully shift membrane permeability, non-specific protein binding, and aqueous solubility, all of which are critical for reproducible in vitro assay performance and compound handling.
- [1] PubChem. Compound Summary for CID 7184876: Computed physicochemical properties. National Center for Biotechnology Information, 2026. View Source
